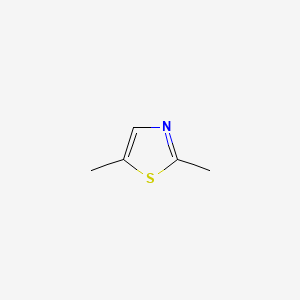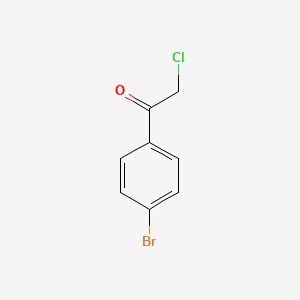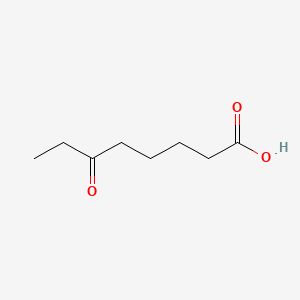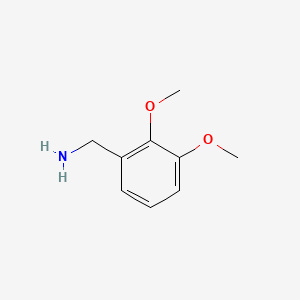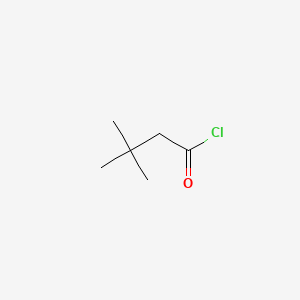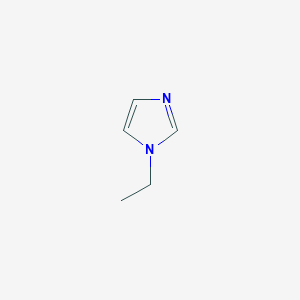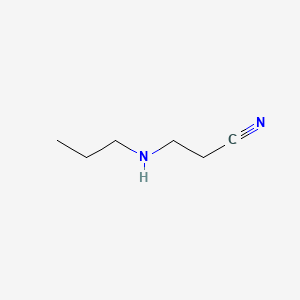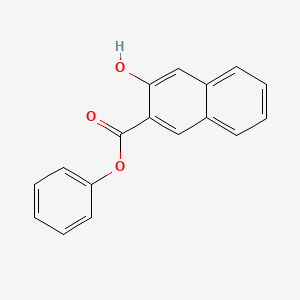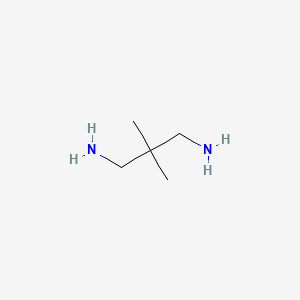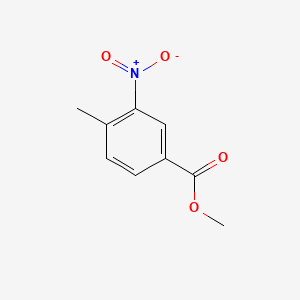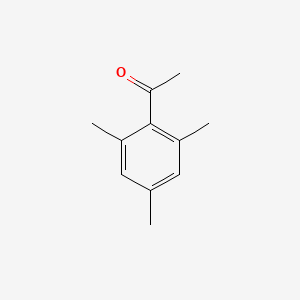
2',4',6'-Trimethylacetophenone
概要
説明
R1204 は、Gタンパク質共役受容体モジュレーターとしての役割で知られている化合物です。 うつ病の治療を目的として開発されており、脳内の特定の受容体との相互作用を通じて気分や行動に影響を与えます .
化学反応の分析
R1204 は、以下を含む様々な種類の化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどがあります。
置換: この反応は、1 つの原子または原子のグループを別の原子または原子のグループに置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤などがあります。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生み出す可能性があり、一方、還元はアルコールまたはアミンを生み出す可能性があります。
4. 科学研究への応用
R1204 は、幅広い科学研究への応用を持っています。
化学: Gタンパク質共役受容体とその様々な生化学的経路における役割の研究に使用されます。
生物学: R1204 は、細胞シグナル伝達と受容体モジュレーションの研究に使用されています。
医学: 主な用途はうつ病の治療であり、気分と行動を調整するのに役立ちます。
産業: R1204 は、新しい医薬品や治療薬の開発に使用できます。
科学的研究の応用
R1204 has a wide range of scientific research applications:
Chemistry: It is used in the study of G-protein-coupled receptors and their role in various biochemical pathways.
Biology: R1204 is utilized in research on cellular signaling and receptor modulation.
Medicine: Its primary application is in the treatment of depression, where it helps regulate mood and behavior.
Industry: R1204 can be used in the development of new pharmaceuticals and therapeutic agents.
作用機序
R1204 は、気分や行動の調節に関与する Gタンパク質共役受容体を調節することで、その効果を発揮します。これらの受容体は、セカンドメッセンジャーの活性化とイオンチャネルの調節を含む、より大きなシグナル伝達経路の一部です。 これらの経路に影響を与えることで、R1204 は神経伝達物質の放出と受容体の感受性を変化させることができ、気分や行動の変化につながります .
類似化合物との比較
R1204 は、以下のような他の Gタンパク質共役受容体モジュレーターと比較することができます。
リスペリドン: 統合失調症や双極性障害の治療に使用されます。
アリピプラゾール: 統合失調症や重度のうつ病の治療に使用されます。
クエチアピン: 統合失調症、双極性障害、重度のうつ病の治療に使用されます。
R1204 を際立たせているのは、その特定の受容体標的と独自の作用機序であり、これは有効性と副作用プロファイルの点で利点がある可能性があります。
準備方法
R1204 の調製には、いくつかの合成経路と反応条件が含まれます。R1204 の合成に関する具体的な詳細は容易に入手できませんが、Gタンパク質共役受容体モジュレーターの合成における一般的な方法は、通常、多段階の有機合成を伴います。これには、求核置換、還元、環化などの反応による重要な中間体の形成が含まれます。工業生産方法は、結晶化やクロマトグラフィーなどの精製技術を使用して、高収率と高純度を確保するために、これらの工程を最適化することになるでしょう。
特性
IUPAC Name |
1-(2,4,6-trimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCIICLTKWRWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061865 | |
| Record name | 2',4',6'-Trimethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
R1204 is G-protein-coupled receptor modulator which is involved in the regulation of mood and behavior. | |
| Record name | R1204 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1667-01-2 | |
| Record name | 2′,4′,6′-Trimethylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4',6'-Trimethylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylmesitylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2,4,6-trimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2',4',6'-Trimethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4',6'-trimethylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',4',6'-Trimethylacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9E8ZRC2WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2',4',6'-trimethylacetophenone useful in polymerization reactions?
A: this compound readily forms enolate complexes with certain metals. Research has shown that the reaction of this compound with a magnesium precursor yields an enolate complex that serves as an excellent initiator for the living, syndioselective polymerization of methyl methacrylate [, ]. This control over polymerization makes it a valuable compound for creating specific polymer architectures.
Q2: Are there any studies exploring this compound's use in catalysis beyond polymerization?
A: Yes, research has demonstrated the utility of this compound as a substrate in Friedel-Crafts acylation reactions [, ]. Studies have investigated different Lewis acid catalysts, such as metal chlorides and ionic liquids, for the acetylation of mesitylene (1,3,5-trimethylbenzene) with acetic anhydride, using this compound as a model product to assess catalytic activity and reaction kinetics [, ].
Q3: What analytical techniques are commonly employed to study reactions involving this compound?
A: Researchers commonly utilize spectroscopic techniques to characterize this compound and monitor reactions involving this compound. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for determining the structure and purity of the compound, as well as for monitoring the progress of reactions involving this compound []. Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule, aiding in the identification of reaction products and intermediates [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



